4-Chlorophenyl chloranesulfonate
Overview
Description
4-Chlorophenyl chloranesulfonate is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydroxyl group is substituted with a chloranesulfonate group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
It is known that chlorphenesin, a compound with a similar structure, acts in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
Chlorfenson, a compound with a similar structure, is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months . It has shown promising results and provides important benefits compared to existing treatment alternatives .
Biochemical Pathways
4-chlorophenol, a related compound, undergoes dechlorination to phenol rapidly on palladized graphite electrodes . The mechanism of 4-chlorophenol oxidation has been investigated by radiolytic and photocatalytic techniques .
Result of Action
Chlorfenson has shown promising results in pilot studies, providing important benefits compared to existing treatment alternatives .
Action Environment
It is known that sulfonation, a process related to the action of this compound, is a reversible process which enables the sulfonic acid group (so3h) to be employed in organic synthesis as a blocking and orientation-directing group .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 4-Chlorophenyl chloranesulfonate in animal models have not been extensively studied. Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl chloranesulfonate typically involves the chlorination of phenol in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with the chloranesulfonate group .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors with precise temperature and pressure controls. The use of catalysts and solvents can enhance the efficiency of the reaction and improve the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl chloranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloranesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce chlorinated quinones .
Scientific Research Applications
4-Chlorophenyl chloranesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chlorophenol: A closely related compound where the chloranesulfonate group is replaced by a hydroxyl group.
4-Chlorobenzenesulfonyl Chloride: Another similar compound with a sulfonyl chloride group instead of the chloranesulfonate group.
Uniqueness: 4-Chlorophenyl chloranesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
1-chloro-4-chlorosulfonyloxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUMYOQSQOQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508636 | |
Record name | 4-Chlorophenyl sulfurochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32117-86-5 | |
Record name | 4-Chlorophenyl sulfurochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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